Silane, chloro-
Description
The exact mass of the compound Silane, chloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
chlorosilicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClSi/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLGVCUQYRMELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884614 | |
| Record name | Chlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid | |
| Record name | Silane, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13465-78-6 | |
| Record name | Silane, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance in Modern Organosilicon Chemistry
The primary significance of chlorosilanes lies in their role as precursors to silicones (polysiloxanes). nih.govfishersci.ca The hydrolysis of organochlorosilanes, such as dimethyldichlorosilane, leads to the formation of siloxanes, which can then be polymerized to create silicone oils, rubbers, and resins. nih.govereztech.com The number of chlorine atoms on the silicon center dictates the structure of the resulting polymer; for instance, dichlorosilanes form linear polymers, while trichlorosilanes create cross-linked resins. ereztech.com
Beyond silicone production, chlorosilanes are indispensable in the synthesis of high-purity silicon for the semiconductor and solar industries. fishersci.cafishersci.fiamericanelements.com Trichlorosilane (B8805176) and silicon tetrachloride are key intermediates that are purified by fractional distillation and then reduced with hydrogen to produce ultrapure silicon. fishersci.fi Furthermore, chlorosilanes are pivotal in the synthesis of other organosilicon compounds through various chemical reactions. fishersci.iefishersci.ca
Interdisciplinary Relevance in Chemical Research
Direct Synthesis Routes
The direct synthesis, or Müller-Rochow process, is a major industrial method for producing organosilicon compounds, including chlorosilanes. mdpi.comencyclopedia.pub This process involves the reaction of elemental silicon with organic halides, but variations using hydrogen chloride are central to the production of non-organo chlorosilanes. mdpi.comencyclopedia.pub
The reaction can be represented by the equation: Si + 3HCl → SiHCl₃ + H₂
However, this process also yields other chlorosilanes, such as silicon tetrachloride (SiCl₄). mdpi.com The process can be conducted in fluidized bed reactors to manage the heat of reaction and ensure efficient contact between the gaseous HCl and the solid silicon particles. google.com
Variations of this direct synthesis exist, including the reaction of metallic silicon, hydrogen chloride, and an alkene (like ethylene) or alkyne to produce organodichlorosilanes. rsc.org For example, dichloroethylsilane (B157135) can be synthesized from silicon, HCl, and ethylene. rsc.org Another variation, sometimes called hydrochlorination of silicon or cold hydration, involves reacting silicon with silicon tetrachloride and hydrogen to produce trichlorosilane. pensoft.net
The reaction equation for this process is: 3SiCl₄ + Si + 2H₂ ⇄ 4SiHCl₃ pensoft.net
The direct synthesis process is critically dependent on catalysts, with copper being the most widely used. mdpi.comencyclopedia.pub Catalysts like CuCl, Cu₂O, and CuO are common. encyclopedia.pub The mechanism, while complex and not fully elucidated, is understood to involve the formation of active sites on the silicon surface. mdpi.comencyclopedia.pub
Key steps in the proposed catalytic mechanism include:
Formation of Copper Silicide: The copper catalyst first interacts with silicon to form various copper-silicon alloys, with Cu₃Si being considered a key active component. mdpi.comencyclopedia.pub This alloy does not act as a direct catalyst but mediates the transport of silicon atoms to the surface. encyclopedia.pub
Generation of Active Intermediates: The interaction between silicon and the catalyst leads to the formation of reactive intermediates. One proposed key intermediate is a surface silylene species (a silicon atom with a free electron pair). encyclopedia.pub
Reaction and Product Formation: The reactant, such as HCl, then reacts with these active surface species. For example, trichlorosilane can be formed through the sequential addition of HCl to an adsorbed silylene (SiCl₂) intermediate. pensoft.net The products then desorb from the surface, regenerating the active site for the next cycle. encyclopedia.pub
Thermodynamic studies have identified key kinetically determined pathways, including the formation of hydrogen-containing chlorosilanes, which occurs only in the presence of hydrogen or hydrogen chloride. encyclopedia.pub
Silicon Hydrochlorination and Variations
Disproportionation Reactions of Chlorosilanes
Disproportionation, also known as dismutation, is a crucial process for interconverting chlorosilanes. It involves a series of reversible reactions where a chlorosilane compound is converted into other chlorosilanes with higher and lower numbers of chlorine atoms. acs.orgslideshare.net This method is central to the Union Carbide Corporation (UCC) process for producing silane (B1218182) (SiH₄). acs.orgnih.gov
The disproportionation of chlorosilanes is typically carried out using catalysts, with nitrogen-containing anion exchange resins like Amberlyst A-21 being particularly effective due to their high reactivity and ease of separation. acs.orgresearchgate.net The process involves a sequence of equilibrium-limited reactions.
The primary disproportionation reactions are:
Reaction 1: Trichlorosilane (TCS) disproportionates to form silicon tetrachloride (STC) and dichlorosilane (DCS). nih.gov 2 SiHCl₃ ⇄ SiCl₄ + SiH₂Cl₂ nih.gov
Reaction 2: Dichlorosilane (DCS) can then disproportionate to form trichlorosilane (TCS) and monochlorosilane (MCS). acs.orgrsc.org 2 SiH₂Cl₂ ⇄ SiHCl₃ + SiH₃Cl acs.org
Reaction 3: Finally, monochlorosilane (MCS) disproportionates to produce dichlorosilane (DCS) and silane (SiH₄). acs.orgnih.gov 2 SiH₃Cl ⇄ SiH₂Cl₂ + SiH₄ nih.gov
By manipulating reaction conditions, this sequence can be driven towards the production of a specific target compound, such as silane or monochlorosilane, which is a vital precursor for semiconductors. acs.orgacs.org Most dichlorosilane is generated as a byproduct of the direct synthesis of trichlorosilane, but its subsequent disproportionation is a preferred route to other valuable silanes. wikipedia.org
Kinetic and thermodynamic studies are essential for optimizing the disproportionation process. Research has shown that both the reaction rates (kinetics) and equilibrium constants (thermodynamics) for the disproportionation of dichlorosilane (DCS) and monochlorosilane (MCS) are significantly higher than those for trichlorosilane (TCS). rsc.org This indicates that from both a kinetic and thermodynamic standpoint, TCS is not the most favorable starting material for producing silane. rsc.org
Key findings from these studies include:
Kinetic Parameters: At a typical temperature of 80°C, the kinetic rate constants for DCS-related disproportionation reactions are many times greater than for TCS disproportionation. rsc.org The apparent activation energy for the disproportionation of TCS using an Amberlyst A-21 catalyst was found to be 37.12 kJ/mol in the temperature range of 333–423 K. researchgate.net
Rate-Determining Step: The rate-determining step in the process can vary. Some studies suggest that the desorption of silicon tetrachloride (STC) from the active sites of the catalyst is the limiting stage. researchgate.net Other investigations using density functional theory (DFT) on DCS disproportionation identified DCS dehydrogenation as the rate-determining step in the pathway to generating monochlorosilane. acs.orgnih.gov
These studies provide crucial guidance for the precise control of chlorosilane disproportionation and the design of more efficient catalysts and reactor systems, such as reactive distillation columns. rsc.orgacs.org
Trichlorosilane (SiHCl3) and Dichlorosilane (SiH2Cl2) Disproportionation Pathways
Electrochemical Synthesis Approaches
Electrochemical synthesis is emerging as a modern and milder alternative to traditional methods for preparing chlorosilanes and their derivatives. chemrxiv.org This approach utilizes the reductive activation of readily available chlorosilanes to form new silicon-containing compounds. researchgate.netosti.gov
The core principle involves using an electric current to drive the reduction of chlorosilane substrates, often in an undivided cell with a sacrificial anode (like magnesium or aluminum). researchgate.netacs.org This method offers improved chemoselectivity and operates under milder conditions compared to classical techniques such as Wurtz coupling, which uses harsh reducing metals. chemrxiv.org
A general electrochemical approach allows for the synthesis of a diverse array of disilanes and oligosilanes. chemrxiv.org The process is believed to proceed through an electrochemical-chemical-electrochemical (ECE) sequence, where a chlorosilane undergoes a two-electron reduction to form a highly reactive silyl (B83357) anion intermediate. researchgate.net This nucleophilic intermediate can then react with another chlorosilane molecule to form a new Si-Si bond. researchgate.net
Specific applications of electrochemical synthesis include:
Synthesis of Aryl- and Heteroarylchlorosilanes: Functional arylchlorosilanes can be prepared by the electrochemical reduction of aryl halides in the presence of an excess of organodichlorosilanes or trichlorosilanes. acs.org This provides a useful route to more complex silicon-containing precursors for materials science. acs.org
Formation of Disilanes and Oligosilanes: The electroreductive coupling of monochlorosilanes can be used to construct both linear and cyclic oligosilanes. researchgate.net This strategy allows for modular synthesis and access to novel functionalized cyclosilanes that are otherwise difficult to prepare. chemrxiv.org
Computational studies support a mechanism where the differential activation of sterically and electronically distinct chlorosilanes is achieved, enabling selective cross-coupling reactions. chemrxiv.orgresearchgate.net
Reductive Activation and Silyl Anion Generation
The reductive activation of chlorosilanes is a key process for the formation of silicon-silicon bonds, proceeding through the generation of highly reactive silyl anion intermediates. chemrxiv.orgosti.govnih.govresearchgate.netchemrxiv.orgresearchgate.netosti.gov Achieving the efficient and selective generation of these silyl anions is challenging but crucial for synthesizing various oligosilanes. chemrxiv.orgosti.govnih.govresearchgate.net
A strategy to overcome this challenge involves an electrochemical approach. osti.govresearchgate.net In this method, a chlorosilane substrate undergoes a two-electron reduction, typically following an electrochemical-chemical-electrochemical (ECE) sequence. chemrxiv.orgresearchgate.net This process leads to the formation of a silyl anion upon the loss of a chloride ion (Cl⁻). chemrxiv.orgresearchgate.net This ionic intermediate can then react with another chlorosilane molecule in a nucleophilic substitution reaction to form the desired cross-coupled product. chemrxiv.orgresearchgate.net
Computational studies and experimental results support a mechanism that involves the differential activation of two sterically and electronically distinct chlorosilanes. chemrxiv.orgnih.govchemrxiv.orgosti.gov This is achieved through an electrochemically driven radical-polar crossover mechanism. chemrxiv.orgnih.govchemrxiv.org The success of this selective activation hinges on exploiting the different electronic and steric properties of the chlorosilane precursors. researchgate.net For instance, researchers have noted that chlorosilanes like chlorodimethylphenylsilane (B1200534) are significantly easier to reduce than hydrochlorosilanes such as chlorodimethylsilane (B94632). chemrxiv.org This difference in reduction potential allows for selective generation of the silyl anion from one precursor, which then reacts with the other. researchgate.net
Synthesis of Linear and Cyclic Oligosilanes via Electroreduction
Electroreduction of chlorosilanes has emerged as a general and versatile method for synthesizing a diverse range of linear and cyclic oligosilanes. chemrxiv.orgosti.govresearchgate.net This approach provides a unified strategy for preparing disilanes through both homo- and cross-coupling, as well as more complex linear and cyclic structures. osti.gov The technique is particularly valuable for creating functionalized cyclosilanes, which are considered challenging synthetic targets but may offer distinct properties compared to their linear counterparts. chemrxiv.orgnih.govchemrxiv.org
Compared to traditional methods like Wurtz coupling, the electrochemical strategy offers milder reaction conditions and improved chemoselectivity. chemrxiv.orgnih.govchemrxiv.orgosti.gov This enhanced selectivity broadens the scope of functional groups that are compatible with oligosilane preparation. chemrxiv.orgnih.govosti.gov Early work in this area often utilized sacrificial anodes made of mercury, lead, or cadmium, which generated highly toxic metal salt byproducts. osti.gov Subsequent advancements have focused on employing less hazardous electrode materials, such as a sacrificial magnesium anode and a graphite (B72142) cathode. chemrxiv.orgosti.gov
The general approach for the electroreductive coupling of polychlorosilanes can be applied to synthesize various polysilanes. chemrxiv.org Research has demonstrated the feasibility of this method by coupling different chlorosilanes in an undivided cell. chemrxiv.org
Table 1: Electroreductive Cross-Coupling of Chlorosilanes
This interactive table summarizes the reaction conditions and outcomes for the synthesis of a heterodisilane from chlorodimethylphenylsilane and chlorodimethylsilane. chemrxiv.org
| Entry | Reactant 1 | Reactant 2 | Anode | Cathode | Electrolyte | Yield of B1 | Selectivity (Cross:Homo) |
| 1 | Chlorodimethylphenylsilane | Chlorodimethylsilane | Mg (sacrificial) | Graphite | TBAClO₄ in THF | 65% | >20:1 |
Data sourced from a study on the reductive coupling of chlorodimethylphenylsilane (1) and chlorodimethylsilane (2). chemrxiv.org
This electrochemical method represents a modular strategy that can likely be extended to the synthesis of other structurally unique silicon-containing compounds. chemrxiv.org
Exploration of Alternative Synthetic Routes
The manufacturing of silicones and other polymers from chlorosilanes generates harmful byproducts, most notably hydrogen chloride. mdpi.com This fact, coupled with the use of other harmful substances in traditional synthesis, means that chlorosilane production often does not align with the principles of green chemistry. mdpi.com Consequently, significant research is focused on finding alternative monomers and developing more environmentally sound synthetic pathways. mdpi.com
Green Chemistry Principles in Chlorosilane Production
Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.netnih.govsigmaaldrich.comrroij.com Key principles include waste prevention, maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and utilizing renewable feedstocks. sigmaaldrich.comacs.org
In the context of chlorosilane production, the primary green chemistry challenge is the reliance on chlorine. mdpi.com The direct process, which involves reacting silicon with hydrogen chloride or organic chlorides, is widely used in industry but is inconsistent with sustainable development goals. mdpi.com This has spurred a search for chlorine-free routes for synthesizing organosilicon compounds. mdpi.com
One of the most promising green alternatives is the direct synthesis of alkoxysilanes, which can serve as substitutes for chlorosilanes in many applications. mdpi.com This method involves the direct reaction of silicon with alcohols, avoiding the use of chlorine altogether. mdpi.com For instance, tetramethoxysilane (B109134) can be produced by reacting silicon with methanol (B129727) in the presence of a copper catalyst at 280 °C. mdpi.com Another example involves reacting powdered metallurgical silicon with dehydrated ethyl alcohol in a high-boiling siloxane liquid, which yields triethoxysilane (B36694) and hydrogen. mdpi.com This process is conducted at atmospheric pressure and temperatures at or above 280 °C, and importantly, involves no chlorosilanes, aligning with green chemistry principles. mdpi.com
Further adherence to green chemistry principles can be achieved by:
Reducing Derivatives : Employing highly specific catalysts, such as enzymes, can target specific molecular sites, often eliminating the need for protection/deprotection steps that require additional reagents and generate waste. acs.orgacs.org
Designing for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes the environmental and economic impact associated with energy consumption. acs.org
Using Safer Solvents : Replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of chemical processes. chemistryjournals.net
By embracing these principles, the chemical industry can develop more sustainable methods that minimize waste, conserve resources, and enhance safety. chemistryjournals.net
Reaction Mechanisms and Chemical Transformations Involving Chlorosilanes
Hydrolysis Reaction Mechanisms
The hydrolysis of chlorosilanes to form silanols and subsequently siloxanes is a cornerstone of silicone chemistry. This transformation is initiated by the reaction of a chlorosilane with water, a process that can be influenced by several factors, including the reaction conditions and the nature of the substituents on the silicon atom. dakenchem.com The reaction proceeds via nucleophilic attack of a water molecule on the silicon center, leading to the displacement of a chloride ion. dakenchem.com
The hydrolysis of chlorosilanes is often described as a bimolecular nucleophilic substitution (SN2) type reaction. tandfonline.com In this process, the nucleophile (water) attacks the electrophilic silicon atom, and the leaving group (chloride) departs in a concerted step. libretexts.org Unlike SN2 reactions at a carbon center, which almost exclusively proceed with inversion of stereochemical configuration, reactions at a silicon center can occur via both inversion and retention pathways. libretexts.orgic.ac.uk
The archetypal SN2 reaction involves a backside attack by the nucleophile, leading to an inversion of the molecule's configuration, often referred to as a Walden inversion. libretexts.orgnih.gov However, in the case of silicon, the accessibility of d-orbitals allows for the formation of a stable, five-coordinate (pentacoordinate) intermediate, which can influence the stereochemical outcome. tandfonline.comgelest.com This hypervalent silicon intermediate can undergo a process called pseudorotation before the leaving group departs, which can lead to retention of the original configuration. ic.ac.uk Computational studies have shown that for nucleophilic substitution at silicon, an inversion mechanism is often energetically favored over a retention mechanism. ic.ac.uk The reaction pathway, and therefore the stereochemical outcome, is sensitive to the nature of the leaving group, the nucleophile, and the solvent. ic.ac.uk
The hydrolysis of chlorosilanes is significantly influenced by the presence of water clusters. researchgate.netresearchgate.netresearchgate.net While the reaction with a single water molecule can be endothermic and have a high activation barrier, the involvement of water clusters, such as a water tetramer, can make the reaction exothermic and substantially lower the activation energy. researchgate.netresearchgate.net The reaction barrier for hydrolysis with a water tetramer can be about half of that with a single water molecule. researchgate.net
The rate of chlorosilane hydrolysis is highly dependent on the nature of the substituents attached to the silicon atom. gelest.comresearchgate.net These substituent effects can be both electronic and steric in nature.
Electronic Effects: Electron-withdrawing groups attached to the silicon atom increase its electrophilicity, making it more susceptible to nucleophilic attack by water and thus increasing the rate of hydrolysis. gelest.com Conversely, electron-donating groups, such as alkyl groups, decrease the rate of hydrolysis by reducing the positive partial charge on the silicon atom. gelest.comnih.gov The general trend for the hydrolysis rate of chlorosilanes is: SiCl4 > RSiCl3 >> R2SiCl2 > R3SiCl, where R is an alkyl group. acs.org
Steric Effects: The steric bulk of the substituents on the silicon atom also plays a crucial role. researchgate.netpageplace.de Larger, bulkier substituents hinder the approach of the nucleophile (water) to the silicon center, thereby slowing down the rate of hydrolysis. pageplace.de For example, increasing the size of the alkyl groups in a series of trialkylsilanes leads to a decrease in the hydrolysis rate. gelest.com Computational studies have identified a strong correlation between the Cl-Si-O bond angle in the transition state, which serves as an indirect measure of steric hindrance, and the activation energy of hydrolysis. researchgate.net
Role of Water Clusters and Proton Transfer in Reaction Dynamics
Catalytic Transformations
Beyond hydrolysis, chlorosilanes are key reactants in a variety of catalytic transformations that enable the formation of new chemical bonds. These reactions often rely on the activation of the Si-Cl bond by a catalyst.
Lewis bases can act as catalysts in reactions involving chlorosilanes by activating the silicon center. nih.govresearchgate.net The Lewis base coordinates to the silicon atom of the chlorosilane, forming a hypervalent silicon intermediate. nih.govresearchgate.netprinceton.edu This coordination increases the electron density at the silicon center and weakens the Si-Cl bond, making the compound more reactive. researchgate.net
These hypervalent silicon species can act as potent chiral Lewis acids, enabling a range of stereoselective transformations. researchgate.netunimi.it For instance, the combination of a chlorosilane like silicon tetrachloride (SiCl4) with a chiral Lewis base, such as a phosphoramide, can generate a chiral cationic hypervalent silicon species in situ. researchgate.netresearchgate.net This species can then catalyze reactions like stereoselective aldol (B89426) additions with high efficiency and enantioselectivity. researchgate.netresearchgate.net This strategy of Lewis base activation of a Lewis acid has proven to be a powerful tool in asymmetric synthesis. researchgate.net
Transition metal catalysis has emerged as a powerful method for forming carbon-silicon (C-Si) bonds using chlorosilanes. researchgate.net Nickel and copper catalysts are particularly effective in promoting the cross-coupling of chlorosilanes with various organic electrophiles. researchgate.netdntb.gov.uarsc.org
Nickel-Catalyzed Reactions: Nickel-catalyzed reductive cross-coupling reactions have been developed to couple chlorosilanes with a variety of carbon electrophiles, including alkyl bromides. dntb.gov.uaacs.org These reactions often proceed under mild conditions and exhibit good functional group tolerance, allowing for the synthesis of a wide range of structurally diverse organosilanes. dntb.gov.uaacs.org The mechanism is thought to involve a radical process. acs.org Nickel catalysts, often in conjunction with specific ligands like bipyridines or phenanthrolines, can also facilitate the coupling of aryl and vinyl electrophiles with chlorosilanes. rsc.org
Copper-Catalyzed Reactions: Copper catalysis offers an economical and environmentally benign alternative for C-Si bond formation. rsc.org Practical and efficient copper-catalyzed systems have been developed for the cross-coupling of aryl and vinyl iodides with various chlorosilanes. rsc.org These reactions can often be performed under ligand-free and reductive conditions, providing a general and operationally simple platform for the synthesis of organosilanes. rsc.org The mechanism of these copper-catalyzed reactions may involve the in situ generation of an organozinc species that then reacts with the chlorosilane, with the copper catalyst lowering the energy barrier for this step. rsc.org
Enantioselective Catalysis for Chiral Silane (B1218182) Synthesis
The synthesis of chiral silanes, particularly those with silicon-centered stereogenicity, has been a significant area of research, with enantioselective catalysis emerging as a powerful tool. One prominent strategy involves the dynamic kinetic asymmetric transformation (DYKAT) of racemic chlorosilanes. This method has been successfully applied to construct Si-stereogenic silazanes and silyl (B83357) ethers. acs.orgbeilstein-journals.org
A notable example is the use of the chiral isothiourea catalyst, (R)-benzotetramisole, to facilitate the silylamination of racemic chlorosilanes with sulfonamides. This process yields (S)-silazanes with high enantioselectivity, achieving an enantiomeric ratio (er) of up to 90:10, which can be further enhanced to ≥99:1 through a single recrystallization. acs.org The efficiency of this Lewis base-catalyzed DYKAT provides a practical route for large-scale synthesis of Si-stereogenic compounds. acs.org
Another approach to generating silicon-stereogenic centers is through the desymmetrization of silanediols directed by a chiral counteranion. acs.org Furthermore, iridium-catalyzed enantioselective C–H silylation of diarylsilanols has been developed, leading to the construction of silicon-stereogenic diarylsilanols. These products can then be transformed through stereospecific substitution or Tamao–Fleming oxidation. acs.org
The development of novel chiral ligands is crucial for advancing enantioselective catalysis. Chiral metal-chelating ligands featuring a silanol (B1196071) coordinating group and a peptide-like aminoamide scaffold have been reported. These ligands, in conjunction with copper catalysts, have demonstrated high selectivity in enantioselective N−H insertion reactions to produce unnatural amino acid derivatives. chemrxiv.org
Methodological advancements have expanded the toolkit for synthesizing Si-stereogenic frameworks, moving from traditional chemical resolution to more sophisticated strategies like desymmetrization and DYKAT. acs.org These catalytic methods have enabled the efficient construction of a variety of Si-stereogenic compounds featuring Si–H, Si–C, and Si–O bonds. acs.org
Hydrosilylation Mechanisms
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This mechanism proposes an intermediate metal complex containing a hydride, a silyl ligand (R₃Si), and the alkene substrate. The process involves the oxidative addition of the Si-H bond to the metal center, which may proceed through a sigma-complex where the Si-H bond is not entirely broken. wikipedia.org
However, variations to the Chalk-Harrod mechanism exist. In some cases, the reaction may proceed via the insertion of the alkene into the metal-silicon bond, followed by reductive elimination. wikipedia.org The specific pathway can be influenced by the nature of the catalyst and substrates. For instance, in certain reactions, side products like vinyl or allylic silanes can be formed through beta-hydride elimination. wikipedia.org
The regioselectivity of alkene hydrosilylation typically follows an anti-Markovnikov addition pattern, where the silicon atom attaches to the terminal carbon of a terminal alkene. wikipedia.org However, research into achieving Markovnikov addition is a growing field. wikipedia.org Alkynes also undergo hydrosilylation, for example, the addition of triethylsilane to diphenylacetylene (B1204595) yields Et₃Si(Ph)C=CH(Ph). wikipedia.org
Asymmetric hydrosilylation has been achieved using chiral ligands, such as phosphines, to induce enantioselectivity. A well-studied example is the addition of trichlorosilane (B8805176) to styrene (B11656), catalyzed by palladium complexes with binaphthyl-substituted monophosphine ligands, which can achieve very high enantioselectivities. wikipedia.orglibretexts.org The mechanism for the palladium-catalyzed asymmetric hydrosilylation of styrene is thought to proceed through a stable π-benzyl palladium intermediate, leading to the formation of 1-phenyl-1-silylethane. libretexts.org
The reactivity in hydrosilylation is influenced by several factors, including the substrate, the nature of the silane, and the transition metal catalyst. For alkenes, the reaction rate generally follows the order: 1-alkene > 2-alkene > 3-alkene. For silanes, the reactivity trend is often SiHCl₃ > (C₆H₅)₃SiH > (C₂H₅)₃SiH. libretexts.org
Gas-Phase and Plasma-Assisted Reactions
Ion-Molecule and Radical-Molecule Mechanisms in Plasmas
In radiofrequency (RF) plasmas at low pressures, the dissociation of chlorosilane monomers and the subsequent formation of polymerized species are governed by two primary mechanisms: ion-molecule and radical-molecule interactions. nasa.govcore.ac.uknasa.govnasa.gov The dominant mechanism is highly dependent on the composition of the plasma.
In a plasma consisting of a chlorosilane monomer mixed with argon, the rate-determining step for both monomer dissociation and polymerization is typically an ion-molecule type interaction. nasa.govcore.ac.uknasa.gov Argon plays a crucial role as a charge carrier, enhancing the ionization of the chlorosilane species through charge transfer reactions and Penning ionization. core.ac.uk
The introduction of additives such as hydrogen (H₂) or ammonia (B1221849) (NH₃) into the chlorosilane-argon plasma can transform the rate-determining step from an ion-molecule to a radical-molecule type interaction. nasa.govcore.ac.uknasa.gov This shift is observed for both the dissociation of the monomer and the polymerization process. nasa.govcore.ac.uknasa.gov For example, adding 20 vol% hydrogen to a 3.5 vol% SiCl₄ in argon plasma was found to enhance the dissociation rate constant by approximately 40 times. Similarly, the addition of 15 vol% NH₃ increased the dissociation rate constant by about 25 times. core.ac.uk
The presence of hydrogen or ammonia in the plasma leads to an inhibition of the ionization process, as evidenced by lower values of positive ion density. nasa.gov This inhibition is more pronounced at higher pressures. nasa.gov
Homogeneous Reactions of Chlorosilanes in Radiofrequency Plasmas
The homogeneous reactions of chlorosilanes in RF plasmas are fundamental to processes like plasma-activated chemical vapor deposition (PACVD) for producing materials such as silicon, silicon carbide, and silicon nitride. core.ac.uk Understanding these gas-phase reactions is essential for controlling the fabrication of these materials. core.ac.uk
In RF discharges, chlorosilanes can polymerize to form solid silicon. core.ac.uk The dissociation of the chlorosilane monomer and the formation of polymerized species are influenced by the plasma conditions. In a mixture of a monomer and argon, an ion-molecule mechanism generally governs the kinetics of both dissociation and the formation of polymerized molecules. core.ac.uk
The addition of gases like hydrogen or nitrogen can switch the dominant kinetic pathway to a radical-molecule mechanism. core.ac.uk This change in mechanism affects the reaction rates and the properties of the deposited material. The presence of rare gases like argon can enhance the dissociation of the monomer, its polymerization, and the deposition rate on substrates. core.ac.uk
Surface Reactions and Interfacial Chemistry
Adsorption and Reaction Behaviors on Silicon Surfaces (e.g., Si(100), Si(111))
The interaction of chlorosilanes with silicon surfaces is a critical aspect of silicon epitaxial growth and etching processes. The adsorption and reaction behavior are highly dependent on the specific chlorosilane, the crystallographic orientation of the silicon surface, and the reaction conditions.
On Si(100) Surfaces:
First-principles calculations have shown that chlorosilanes such as silicon tetrachloride (SiCl₄), dichlorosilane (B8785471) (SiH₂Cl₂), and trichlorosilane (SiHCl₃) strongly interact with the Si(100) surface through chemical bonds, indicating chemisorption. acs.orgnih.govnih.gov Most of these molecules undergo dissociative adsorption. acs.orgnih.gov For instance, SiCl₄ can spontaneously dissociate into SiCl₂ and two chlorine atoms. acs.org SiH₂Cl₂ and SiHCl₃ can also dissociate, with studies suggesting that the scission of the Si-Cl bond is kinetically favored over the Si-H bond. nih.govacs.org
The adsorption strength varies among different chlorosilanes, with SiHCl₃ exhibiting a stronger adsorption strength compared to others. nih.govnih.gov All the adsorbed chlorosilane molecules tend to act as electron acceptors from the Si(100) surface. nih.govnih.gov The dissociation of SiH₂Cl₂ and SiHCl₃ can lead to the formation of an intermediate SiHCl₂* species, which then needs to overcome an energy barrier of approximately 110 kJ/mol to form SiCl₂. nih.govnih.gov In contrast, the transformation of SiCl₄ to SiCl₂ is an exothermic process with no energy barrier. nih.govnih.gov
On Si(111) Surfaces:
The chemisorption of chlorosilanes on the Si(111)-7x7 surface has also been extensively studied. SiCl₄ exhibits dissociative chemisorption on a room temperature Si(111)-7x7 surface, but with a very low sticking coefficient, leaving primarily SiCl on the surface. ibm.comnist.gov In contrast, hexachlorodisilane (B81481) (Si₂Cl₆) chemisorbs with a much higher probability (approximately 500 times greater) and partially dissociates into SiClₓ (where x = 1, 2, 3) fragments. ibm.comnist.gov
Upon heating a chlorosilane-exposed Si(111) surface, the adsorbed chlorine is removed through the desorption of silicon chlorides, with SiCl₂ being the primary desorption product. ibm.comnist.govresearchgate.net This indicates that chlorosilanes can etch the Si(111)-7x7 surface if there isn't another reactant available to remove the surface chlorine. ibm.comnist.gov
Studies using laser-induced thermal desorption (LITD) and temperature programmed desorption (TPD) have shown that for both SiCl₄ and SiH₂Cl₂ adsorption on Si(111)-7x7, SiCl₂ is the main desorption product at 950 K. researchgate.netcambridge.org For SiH₂Cl₂ adsorption, HCl and H₂ are also observed as desorption products at 850 K and 810 K, respectively. researchgate.netcambridge.org The initial reactive sticking coefficient for both SiCl₄ and SiH₂Cl₂ on Si(111)-7x7 decreases with increasing surface temperature, which is consistent with a precursor-mediated adsorption mechanism. researchgate.netcambridge.org The desorption of SiCl₂ follows second-order kinetics with a desorption activation energy of 67 kcal/mol. researchgate.netcambridge.org
The adsorption of SiH₂Cl₂ on the Si(111)-(7x7) surface involves the dissociation of the Si-Cl bonds, generating a ≡SiH₂ group and two Cl atoms. aip.org The chlorine atom preferentially adsorbs on the corner adatom in the unfaulted half of the (7x7) unit cell. aip.org
Other Significant Reaction Pathways
Chlorosilanes are key precursors in the synthesis of polysiloxanes (silicones). The process begins with hydrolysis, where the silicon-chlorine (Si-Cl) bonds are replaced by silicon-hydroxyl (silanol, Si-OH) bonds upon reaction with water. elkem.com
RₓSiCl₍₄₋ₓ₎ + (4-x) H₂O → RₓSi(OH)₍₄₋ₓ₎ + (4-x) HCl
This hydrolysis step is typically rapid. The resulting silanols are highly reactive and undergo subsequent condensation reactions with each other or with unreacted chlorosilanes. elkem.comunm.edu This condensation process forms stable siloxane (Si-O-Si) bonds and eliminates a molecule of water or HCl.
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O ≡Si-OH + Cl-Si≡ → ≡Si-O-Si≡ + HCl
The functionality of the initial chlorosilane monomer determines the structure of the final polysiloxane product. For example, the hydrolysis and condensation of a dichlorosilane (e.g., dimethyldichlorosilane) produce linear polymer chains and cyclic species, which are the basis for silicone oils and gums. elkem.com The inclusion of a trichlorosilane (e.g., methyltrichlorosilane) introduces branching points, leading to the formation of cross-linked, three-dimensional networks characteristic of silicone resins. elkem.com Computational studies using density functional theory have investigated the reaction pathways for the hydrolysis of various chlorosilanes with water clusters, providing detailed mechanistic insights. researchgate.net
Chlorosilanes can be synthesized via the chlorination of hydrosilanes (compounds containing Si-H bonds) using various reagents, including metal chlorides. In these reactions, metal chlorides can act either as catalysts or as direct chlorine donors.
Iron(III) chloride (FeCl₃) has been shown to be an efficient catalyst for the chlorination of a wide range of silanes. scirp.orgacs.org Using acetyl chloride as the chlorine source, catalytic amounts of FeCl₃ or iron(III) acetylacetonate (B107027) [Fe(acac)₃] can convert hydrosilanes to the corresponding chlorosilanes in high yields. acs.org
Other metal chlorides, such as tungsten hexachloride (WCl₆) and molybdenum pentachloride (MoCl₅), can serve as direct chlorine sources for the thermal chlorination of hydrosilanes. elkem.comresearchgate.net This method is particularly useful for converting methyl-containing chlorosilanes into species with higher chlorine content and higher boiling points, facilitating their separation from trichlorosilane during the production of solar-grade polysilicon. elkem.comresearchgate.netresearchgate.net Studies have shown that under optimized conditions, the conversion of chlorodimethylsilane (B94632) is significantly higher than that of trichlorosilane, a difference attributed to the lower energy barrier for the reaction involving the (CH₃)₂SiCl· radical compared to the SiCl₃· radical. researchgate.net
The table below presents examples of chlorination reactions involving metal chlorides.
| Hydrosilane | Metal Chloride | Role of Metal Chloride | Product | Reference(s) |
| Various R₃SiH | FeCl₃ / Fe(acac)₃ | Catalyst | R₃SiCl | scirp.orgacs.org |
| (CH₃)₂SiHCl | WCl₆ | Chlorine Donor | (CH₃)₂SiCl₂ | elkem.comresearchgate.net |
| (CH₃)₂SiHCl | MoCl₅ | Chlorine Donor | (CH₃)₂SiCl₂ | elkem.comresearchgate.net |
| SiHCl₃ | WCl₆ | Chlorine Donor | SiCl₄ | elkem.comresearchgate.net |
The thermal decomposition of chlorosilanes is a critical process in the chemical vapor deposition (CVD) of silicon and silicon-containing films. At high temperatures, chlorosilanes break down into reactive intermediates, primarily silylenes (divalent silicon species), which then contribute to film growth.
Theoretical and experimental studies have elucidated the primary decomposition pathways for several chlorosilanes. The main reactions involve the elimination of either hydrogen chloride (HCl) or molecular hydrogen (H₂).
For example, the decomposition of dichlorosilane (SiH₂Cl₂) can proceed via two main channels:
SiH₂Cl₂ → SiCl₂ + H₂
SiH₂Cl₂ → SiHCl + HCl
Similarly, for trichlorosilane (SiHCl₃), the dominant pathway is HCl elimination: 3. SiHCl₃ → SiCl₂ + HCl
Ab initio calculations have been used to determine the energy barriers for these decomposition reactions. The elimination of HCl from trichlorosilane is calculated to have an activation energy of approximately 72.7-75 kcal/mol. For dichlorosilane, the calculated barriers for H₂ elimination and HCl elimination are around 77.2 kcal/mol and 74.8 kcal/mol, respectively. These high activation energies indicate that the decomposition occurs at elevated temperatures. The primary decomposition products for dichlorosilane are SiCl₂ and SiClH, while for trichlorosilane, it is predominantly SiCl₂. researchgate.netresearchgate.net
The following table summarizes the computed energy barriers for the thermal decomposition of various chlorosilanes.
| Reactant | Decomposition Products | Computed Barrier Height (kcal/mol) | Reference(s) |
| SiH₃Cl | SiClH + H₂ | 66.7 | researchgate.net |
| SiH₃Cl | SiH₂ + HCl | 76.9 | researchgate.net |
| SiH₂Cl₂ | SiCl₂ + H₂ | 77.2 | researchgate.net |
| SiH₂Cl₂ | SiHCl + HCl | 74.8 | researchgate.net |
| SiHCl₃ | SiCl₂ + HCl | 72.7 | researchgate.net |
Advanced Theoretical and Computational Investigations of Chlorosilane Reactivity
Quantum Chemical Methodologies
Quantum chemical methodologies are at the forefront of investigating the electronic structure and reactivity of chlorosilanes. These methods offer detailed insights into reaction pathways, transition states, and the fundamental forces driving chemical transformations.
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of chlorosilanes. acs.orgresearchgate.net Researchers have employed DFT to study a wide range of reactions, including their role in chemical vapor deposition (CVD) and disproportionation reactions. For instance, DFT calculations have been used to investigate the adsorption of chlorosilanes on silicon surfaces, a critical step in silicon film growth. acs.org These studies have determined the energetics for various adsorption pathways, finding that the dissociative adsorption of chlorosilanes is highly exothermic. acs.org Furthermore, DFT has been instrumental in understanding the thermal decomposition of chlorosilanes, such as 2-chloroethylsilane, by mapping out the reaction pathways and identifying the transition states involved. researchgate.net
In the realm of catalytic processes, DFT calculations have been pivotal in unraveling the mechanisms of metal-catalyzed reactions involving chlorosilanes. acs.org For example, the iridium-catalyzed C(sp³)–H borylation of chlorosilanes has been detailed using DFT, clarifying the role of the chlorosilyl group in the catalytic cycle. acs.org Similarly, investigations into the disproportionation of dichlorosilane (B8785471) to produce monochlorosilane have utilized DFT to reveal the complete reaction cycle pathways. researchgate.netacs.orgx-mol.net These studies identified key intermediates, such as the SiHCl₃–SiH₂Cl⁻ species, and determined that DCS dehydrogenation is the rate-determining step. researchgate.netacs.org DFT has also been applied to understand the thermal rearrangements of chloromethylsilane catalyzed by Lewis acids like AlCl₃ and BF₃, successfully locating and optimizing the structures of reactants, transition states, and products. researchgate.net
The table below summarizes key findings from various DFT studies on chlorosilane reaction mechanisms.
| Reaction Studied | DFT Functional/Basis Set | Key Findings |
| Adsorption of Chlorosilanes on Si(100)-2x1 | Cluster approximation | Dissociative adsorption via Si-H or Si-Cl bond scission is exothermic. The barrier for Si-Cl scission is lower than for Si-H scission. acs.org |
| Thermal Decomposition of 2-chloroethylsilane | B3LYP/6-311G(d,p) | Proceeds via a four-centered transition state to form chlorosilane and ethene with a calculated barrier of 177.0 kJ mol⁻¹. researchgate.net |
| Disproportionation of Dichlorosilane (DCS) | B3LYP-D3(BJ)/6-311G(d,p) | DCS dehydrogenation is the rate-determining step. Identified SiHCl₃–SiH₂Cl⁻ as a key intermediate. researchgate.netacs.org |
| Ir-catalyzed C(sp³)–H borylation | B3LYP and M06 functionals | Elucidated the detailed catalytic cycle and the role of the chlorosilyl group. acs.org |
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate data on the energetics and transition states of chlorosilane reactions. These methods have been crucial for understanding thermal decomposition pathways. For example, high-level ab initio calculations have been performed for the thermal decomposition of silane (B1218182), chlorosilane, dichlorosilane, and trichlorosilane (B8805176). mdpi.com These studies used sophisticated methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) to obtain accurate barrier heights for various decomposition channels, such as H₂ or HCl elimination. mdpi.comresearchgate.net The computed barrier heights are often considered to be accurate to within 1 kcal/mol. mdpi.com
The reaction of chlorine atoms with trichlorosilane has also been investigated using ab initio methods, which revealed that the hydrogen abstraction reaction is essentially barrierless, with the transition state lying below the energy of the reactants. tandfonline.com This finding was supported by several ab initio methods and contradicted some earlier calculations. tandfonline.com Furthermore, ab initio molecular orbital theory has been used to calculate the heats of formation for a series of chlorosilanes (SiHₘClₙ), providing fundamental thermochemical data. nih.gov These calculations are vital for creating reliable databases for modeling chemical vapor deposition processes. mdpi.com
The table below presents calculated barrier heights for the thermal decomposition of various chlorosilanes using ab initio methods.
| Reaction | Calculated Barrier Height (kcal/mol) | Computational Method |
| SiH₃Cl → SiHCl + H₂ | 68.4 | MP4/6-31G(d,p) |
| SiH₂Cl₂ → SiCl₂ + H₂ | 77.4 | MP4/6-31G(d,p) |
| SiH₃Cl → SiH₂ + HCl | 78.0 | MP4/6-31G(d,p) |
| SiH₂Cl₂ → SiHCl + HCl | 75.8 | MP4/6-31G(d,p) |
| SiHCl₃ → SiCl₂ + HCl | 73.7 | MP4/6-31G(d,p) |
| SiCl₄ → SiCl₃ + Cl | 112.0 | MP4/6-31G(d,p) |
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Molecular Dynamics Simulations of Chlorosilane Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and interactions of chlorosilanes over time. While extensive MD studies specifically on chlorosilanes are less common than for other silanes, they have provided critical insights, particularly into hydrolysis reactions. A computational study on the hydrolysis of the prototype molecule H₃SiCl investigated the influence of the number of water molecules on the reaction mechanism. nih.gov A molecular dynamics simulation involving 58 water molecules in the unit cell revealed a free energy barrier of only 2 kcal/mol for the hydrolysis reaction, proceeding through an inversion pathway. nih.gov This demonstrates the significant role of the solvent environment in facilitating the reaction, a detail that static quantum chemical calculations might not fully capture.
Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, have been employed to model the formation of silane monolayers on silica (B1680970) substrates. acs.org These simulations can track complex reactive events, such as the hydrolysis of precursor molecules and their subsequent condensation with surface silanol (B1196071) groups. acs.org Although many of these studies focus on alkoxysilanes, the methodologies are directly applicable to understanding the interaction of chlorosilanes with surfaces, which is fundamental to their use as coupling agents and in surface modification. acs.org
Computational Modeling of Thermochemistry and Kinetics
Computational modeling provides essential data on the thermochemistry and kinetics of chlorosilane reactions, which is crucial for process optimization and safety.
The accuracy of computational predictions is highly dependent on the chosen theoretical method. Therefore, benchmarking studies are essential for validating and selecting appropriate computational approaches for organosilicon chemistry. A notable study modeled the geometries and reaction thermochemistry of model chlorosilanes (R₃SiCl, where R = H, Me) using 11 common density functionals combined with five different basis sets. The study evaluated the accuracy of these methods against experimental data and high-level W1 and CBS-QB3 theoretical values for reactions like the hydrolysis of chlorosilanes.
The results indicated that for gas-phase reactions, most DFT methods provide acceptable accuracy, with no significant advantage of newer, more complex functionals over "classical" ones like B3LYP. However, the choice of basis set was found to be critical, with triple-zeta basis sets offering a significant improvement in accuracy for energy calculations over double-zeta sets. High-level composite quantum chemical methods, such as W1X-1, have also been used to establish a comprehensive and high-accuracy thermochemical benchmark database for a large number of organosilicon compounds, which is invaluable for assessing experimental data and deriving group additivity values.
Transition State Theory (TST) is a fundamental framework used to calculate the rate constants of chemical reactions from computed potential energy surface information. For chlorosilane reactions that possess a well-defined transition state, conventional TST is widely applied. The rate constants for unimolecular and bimolecular reactions can be calculated using the Gibbs energy of activation. This approach has been used to determine the rate constants for the thermal decomposition of various chlorosilanes, providing crucial data for CVD modeling. mdpi.com For instance, rate coefficients for the decomposition of chlorosilane, dichlorosilane, and trichlorosilane have been calculated as a function of temperature. mdpi.com
In cases where a distinct energy barrier is absent, such as in simple bond-breaking reactions, Canonical Variational Transition State Theory (CVTST) is employed. While TST provides valuable rate data, the accuracy is sensitive to the calculated energy barrier; an overestimation of just 2 kcal/mol can decrease the calculated rate constant by a factor of two at 1400 K.
Benchmarking Computational Methods for Organosilicon Thermochemistry
Quantitative Structure-Property Relationship (QSPR) Analyses
Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that seeks to establish a mathematical correlation between the structural or physicochemical properties of a compound and a specific activity or property of interest. For chlorosilanes, QSPR studies have been instrumental in predicting various physicochemical properties, thereby aiding in the understanding of their reactivity and behavior in different environments without the need for extensive experimental measurements. researchgate.netresearchgate.net
One significant area of QSPR application for chlorosilanes is the prediction of their hydrolysis activation energy. Research has shown that strong correlations exist between several structural and electronic factors of substituted chlorosilanes and their hydrolysis activation energy. researchgate.netresearchgate.net A QSPR analysis demonstrated that the activation energy for hydrolysis can be effectively described by considering factors such as the Cl-Si-O bond angle in the transition state, which serves as an indirect descriptor of steric effects, the electrophilicity and partial charge at the silicon atom of the chlorosilane, and the potential for extra hydrogen bond formation. researchgate.netresearchgate.net These models are crucial as the hydrolysis of chemicals can significantly impact their environmental fate. researchgate.net
Another key application of QSPR for chlorosilanes is the prediction of their normal boiling points. High-quality models have been developed for this purpose. researchgate.net These models often employ a neural network approach and use descriptors calculated from semiempirical molecular orbital theories. researchgate.net By analyzing large datasets of compounds with diverse functionalities, these QSPR models can be applied to a wide range of systems. researchgate.net
The gas chromatographic retention behavior of chlorosilanes has also been a subject of QSPR studies. acs.orggoogle.com Predicting the retention index is a challenge in QSPR due to the need for high-quality experimental data. conicet.gov.ar However, successful models can aid chromatographers in designing experiments and optimizing the separation of complex mixtures. conicet.gov.ar For instance, studies have explored the use of various molecular descriptors to model the retention times of volatile organic compounds, including chlorinated species. nih.gov
The table below summarizes some of the properties of chlorosilanes that have been investigated using QSPR methodologies and the types of descriptors found to be significant.
Table 1: QSPR Applications for Chlorosilane Properties
| Property Investigated | Significant Descriptors/Factors |
|---|---|
| Hydrolysis Activation Energy | Cl-Si-O bond angle (steric effect), electrophilicity, partial charge on silicon, hydrogen bond formation potential. researchgate.netresearchgate.net |
| Normal Boiling Point | Descriptors from semiempirical MO theory (AM1, PM3), topological descriptors. researchgate.netnih.gov |
| Gas Chromatographic Retention | Molecular descriptors, topological indices. conicet.gov.arnih.gov |
QSPR models rely on a variety of molecular descriptors, which are numerical representations of the chemical information encoded within a molecule's symbolic representation. These can range from simple constitutional and topological indices to more complex quantum-chemical descriptors. researchgate.netmdpi.com The selection of appropriate descriptors is a critical step in developing a robust and predictive QSPR model. nih.gov
While QSPR provides a powerful tool for predicting the properties of chlorosilanes, the accuracy of these predictions is highly dependent on the quality of the input data and the statistical methods used to build the models. researchgate.netconicet.gov.ar
Role of Chlorosilanes in Advanced Materials Science and Engineering
Precursors in Semiconductor Manufacturing
The semiconductor industry relies heavily on chlorosilanes for the production of high-purity silicon and the deposition of thin films, which are essential for manufacturing electronic components. ontosight.aidakenchem.com
Production of High-Purity Silicon for Electronic Devices
The foundation of modern electronics is built upon extremely pure silicon, and chlorosilanes are key to achieving this purity. The most common method for producing high-purity polycrystalline silicon is the "Siemens process," which utilizes trichlorosilane (B8805176) (SiHCl₃) as the primary raw material. cryogastech.rugoogle.com In this process, crude chlorosilanes are purified through fractional distillation and then reduced with hydrogen at high temperatures. chemeurope.com This chemical reaction deposits silicon with a purity of up to 99.999999999% (11N), a level necessary for the fabrication of semiconductor wafers used in computers, smartphones, and other electronic devices. chemeurope.comhsjcorp.com
Silicon tetrachloride (SiCl₄) and trichlorosilane are crucial intermediates in this production of ultrapure silicon. chemeurope.com The demand for high-purity silicon for semiconductors and solar cells drives the production of these chlorosilanes. dakenchem.com The quality of the final polycrystalline silicon is highly dependent on the purity of the trichlorosilane used, necessitating the removal of carbon-containing impurities. google.com
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Silicon-Based Thin Films (e.g., SiNₓ)
Chlorosilanes are vital precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), two critical techniques for depositing thin, uniform films of silicon-based materials onto substrates. metrowelding.comosti.gov These films, such as silicon nitride (SiNₓ), are essential components in microelectronics, serving as dielectrics, passivation layers, and more. nih.gov
In CVD processes, chlorosilanes like dichlorosilane (B8785471) (SiH₂Cl₂) are used to grow silicon-based films. scirp.org For instance, boron-silicon thin films can be formed from a mixture of boron trichloride (B1173362) and dichlorosilane in a hydrogen atmosphere at high temperatures. scirp.org The growth of 3D NAND memory, a key technology for increasing data storage density, relies on chlorosilanes as precursors to deposit alternating layers of oxide and nitride. pmarketresearch.com
ALD offers atomic-scale thickness control and high conformality, which are crucial for modern, miniaturized semiconductor devices. nih.gov Chlorosilanes, including silicon tetrachloride (SiCl₄), dichlorosilane (SiH₂Cl₂), and hexachlorodisilane (B81481) (Si₂Cl₆), are extensively used as silicon precursors in thermal ALD of SiNₓ. nih.govresearchgate.net These precursors react with a nitrogen source, such as ammonia (B1221849) (NH₃) or nitrogen plasma, in a sequential, self-limiting manner to build the SiNₓ film layer by layer. nih.govacs.org While chlorosilanes are the only precursors stable enough for high-temperature thermal ALD, their use in plasma-enhanced ALD (PEALD) can sometimes lead to non-conformal films on complex topographies. colab.ws Research continues to optimize ALD processes, such as a three-step method using Si₂Cl₆, methylamine (B109427) (CH₃NH₂), and N₂ plasma to improve film quality. acs.org
Synthesis of Organosilicon Polymers and Related Materials
Organosilicon polymers, particularly silicones, are known for their durability and versatility, finding use in a vast range of industrial and consumer products. Chlorosilanes are the fundamental building blocks for these materials. dakenchem.com
Polyalkylsiloxane Production for Silicone Applications
The production of polyalkylsiloxanes, the primary component of silicone oils and rubbers, begins with methyl chlorosilanes. azom.comazom.com The "direct process" involves reacting elemental silicon with methyl chloride to produce a mixture of methyl chlorosilanes, with dimethyldichlorosilane ((CH₃)₂SiCl₂) being the principal product. azom.comendress.com
This mixture is then separated by distillation. azom.com The hydrolysis of these purified chlorosilanes is a key step. elkem.com When dimethyldichlorosilane reacts with water, it forms linear chains of polydimethylsiloxane (B3030410) (PDMS), a rubbery polymer. wikipedia.org Other methylchlorosilanes play crucial roles in controlling the final polymer structure. For example, methyltrichlorosilane (B1216827) can be used to create branched and cross-linked structures, while trimethylchlorosilane acts as a chain terminator, limiting the molecular weight of the polymer. wikipedia.orgchemeurope.com
Functionalized Polysiloxanes and Polymer Architectures
The versatility of chlorosilanes extends to the synthesis of functionalized polysiloxanes with tailored properties and complex polymer architectures. By using different chlorosilanes or by modifying the siloxane chain after polymerization, a wide range of functionalities can be introduced. sciepub.comd-nb.info
For instance, the anionic ring-opening polymerization (AROP) of cyclotrisiloxanes can be terminated with various commercially available functionalized chlorosilanes to yield an array of chain-end-functionalized PDMS derivatives. nih.gov This allows for the creation of heterotelechelic polymers with different functional groups at each end of the polymer chain. nih.gov Another approach involves the hydrosilylation of dienes with chlorosilanes like dimethylchlorosilane or methylphenylchlorosilane to create modified silicone monomers that can then be polymerized. sciepub.com
Furthermore, chlorosilanes are used as end-capping agents in the controlled/living ring-opening polymerization of cyclotrisiloxanes, enabling the precise synthesis of linear polysiloxanes with specific end-groups. acs.org This control over polymer architecture is crucial for developing advanced materials with specific properties for targeted applications.
Surface Modification and Adhesion Promotion
The ability of chlorosilanes to react with surfaces containing hydroxyl (-OH) groups makes them highly effective for surface modification and as adhesion promoters. ontosight.aiconvena-polymers.de This property is exploited to alter the surface energy, improve bonding between different materials, and enhance the durability of coatings and adhesives. dakenchem.comgelest.com
Chlorosilanes, along with alkoxysilanes, can form self-assembled monolayers (SAMs) on substrates. gelest.com This process involves the deposition of a single layer of silane (B1218182) molecules that chemically bond to the surface, creating a permanent modification. gelest.com The reactivity of chlorosilanes, particularly their hydrolysis to form silanols, allows them to bond with the hydroxyl groups present on the surface of materials like glass. ccl.net
This surface modification can be used to control the hydrophobicity or hydrophilicity of a substrate. gelest.com In the context of composites, adhesives, and sealants, trialkoxysilanes, which are derived from chlorosilanes, are commonly used to create polymeric films that maximize the introduction of organic functionality and improve adhesion. gelest.com The choice of chlorosilane and the deposition method allows for precise control over the surface properties, enabling the creation of materials with tailored wettability, release characteristics, and improved adhesion for a wide range of applications, from electronics to automotive coatings. dakenchem.comccl.net
Development of Silane Coupling Agents for Composite Materials
Silane coupling agents are organosilicon compounds that act as intermediaries to form strong, stable bonds between dissimilar materials, particularly between organic polymers and inorganic fillers or reinforcements. dakenchem.comgelest.com Chlorosilanes are the foundational building blocks for many of these coupling agents. The general structure of a silane coupling agent is R-Si-X₃, where R is an organofunctional group that is compatible with a polymer matrix, and X is a hydrolyzable group, often a chloro group derived from a chlorosilane precursor.
The effectiveness of these coupling agents is dependent on the formation of a stable bond with the substrate. The process often involves the hydrolysis of chlorosilanes in an aqueous alcohol solution, followed by condensation reactions that form a polysiloxane layer on the substrate surface. researchgate.netgelest.com This layer enhances adhesion and stress transfer between the reinforcement and the polymer matrix. dakenchem.comjhsi.biz
Engineering Surface Hydrophobicity and Other Properties
Chlorosilanes are widely used to modify the surface properties of materials, most notably to impart hydrophobicity. entegris.comgoogle.com The principle behind this application lies in the reaction of chlorosilanes with hydroxyl (-OH) groups present on the surfaces of many materials, such as glass, silica (B1680970), and even wood. swst.orgresearchgate.net This reaction forms a stable, covalent Si-O-Si bond and attaches the organic part of the silane molecule to the surface. researchgate.net
By selecting chlorosilanes with nonpolar organic groups (e.g., long alkyl chains), a water-repellent, or hydrophobic, surface can be created. For example, treating a surface with alkyltrichlorosilanes like octyltrichlorosilane or dodecyltrichlorosilane (B1359458) leads to the formation of a dense hydrophobic layer. researchgate.net The length of the alkyl chain can be varied to fine-tune the degree of hydrophobicity. researchgate.net
The process can be carried out from either the vapor phase or a liquid phase. Vapor deposition of chlorosilanes, such as a mixture of silicon tetrachloride (SiCl₄) and trimethylchlorosilane (TMCS), can produce highly durable hydrophobic coatings on glass. google.com Liquid phase deposition, often using a solution of the chlorosilane in an anhydrous solvent or supercritical carbon dioxide, is also an effective method. tandfonline.com For instance, trimethylchlorosilane (TMCS) has been used to coat cellulose (B213188) nanofiber aerogels, significantly increasing their water contact angle and making them effective for oil absorption. nih.gov
Beyond hydrophobicity, chlorosilanes can be used to introduce other functionalities to a surface. The choice of the organic group on the chlorosilane dictates the resulting surface property, enabling the engineering of surfaces with specific chemical or physical characteristics for applications ranging from anti-fouling coatings to specialized analytical surfaces. entegris.com
Formation of Novel Silicon-Containing Structures
The reactivity of chlorosilanes makes them indispensable starting materials for the synthesis of novel silicon-containing molecules and polymers with unique and potentially useful properties. These include linear and cyclic oligosilanes, complex silylallenes, and intricate three-dimensional structures like Janus silsesquioxanes.
Oligosilanes and Polysilanes with Unique Electronic Properties
Oligosilanes and polysilanes are molecules containing contiguous silicon-silicon bonds. These materials have garnered significant interest due to their unique electronic properties, which arise from the delocalization of σ-electrons along the silicon backbone. Chlorosilanes are the primary precursors for synthesizing these Si-Si bonded structures.
A traditional method for forming Si-Si bonds is the Wurtz-type coupling, which involves the reductive coupling of chlorosilanes using an alkali metal. However, this method often requires harsh conditions. More recently, electrochemical methods have been developed for the synthesis of linear and cyclic oligosilanes from the reductive activation of readily available chlorosilanes. researchgate.netresearchgate.netnih.govosti.govchemrxiv.org This electrochemical approach offers milder reaction conditions and improved selectivity, allowing for the synthesis of a variety of functionalized cyclosilanes that are difficult to prepare otherwise. researchgate.netchemrxiv.org This method relies on the efficient generation of silyl (B83357) anion intermediates, which can then be coupled to form Si-Si bonds. researchgate.netnih.govosti.gov
The synthesis can be designed to be highly modular. For instance, silyl anions generated from one type of chlorosilane can be reacted with a different chlorosilane (a salt metathesis reaction) to create specific, well-defined oligosilane chains. acs.org This precise control over the molecular framework is essential for tuning the electronic and photophysical properties of the resulting materials for applications in molecular electronics and as precursors to other functional materials. nih.gov
Silylallenes and Si-Stereogenic Siloxanols Synthesis
Chlorosilanes are key reagents in the synthesis of more complex and stereochemically defined organosilicon compounds. For example, they are used in the synthesis of silylallenes, which are molecules containing a C=C=C functional group bonded to a silicon atom. The synthesis of these structures often involves the reaction of a chlorosilane with an appropriate allene (B1206475) precursor.
Furthermore, chlorosilanes are crucial for the synthesis of Si-stereogenic siloxanols, which are silanols containing a chiral silicon center. A notable method involves the organocatalytic desymmetrization of prochiral silanediols. nih.govnih.gov In this process, a chiral catalyst, such as one containing an imidazole (B134444) ring, activates a chlorosilane. nih.gov This activated silylating agent then selectively reacts with one of the two enantiotopic hydroxyl groups of the silanediol, resulting in a siloxanol with high enantioselectivity. nih.govnih.govresearchgate.net This metal-free method allows for the creation of enantioenriched Si-stereogenic compounds that can serve as building blocks for more complex chiral silicon-containing molecules. nih.gov
Janus Silsesquioxane Tetrapod Architectures
Silsesquioxanes are cage-like oligosiloxanes with the general formula (RSiO₁.₅)ₙ. Janus silsesquioxanes are a specific type of these molecules where two faces of the structure have different chemical functionalities, creating a two-faced, or "Janus," architecture. Chlorosilanes play a critical role in the synthesis and functionalization of these complex three-dimensional structures.
The synthesis often starts with a pre-formed silsesquioxane core, such as an all-cis T₄ tetrasilanolate, which has hydroxyl groups on one face. mdpi.comresearchgate.net This face can be functionalized through condensation reactions with commercially available chlorosilanes. mdpi.comresearchgate.net This step not only adds the desired functionality but can also significantly improve the solubility of the silsesquioxane in common organic solvents, facilitating further chemical modifications. mdpi.com
By carefully choosing the chlorosilane, specific functional groups can be introduced onto one side of the silsesquioxane cage. For example, researchers have reported the synthesis of bifunctional Janus T₄ tetrapods by first reacting the silanolate face with a chlorosilane, and then introducing a different functional group, such as a thiol, onto the other face. mdpi.comnih.gov This stepwise and orthogonal functionalization allows for the creation of perfectly defined oligomers with distinct properties on each face, opening up possibilities for applications in catalysis, sensing, and the design of well-defined nanomaterials. mdpi.comresearchgate.net
Analytical and Spectroscopic Methodologies for Chlorosilane Research
In Situ and Online Reaction Monitoring Techniques
Real-time monitoring of chlorosilane reactions is essential for optimizing production processes and ensuring product quality. In situ and online techniques provide immediate feedback, allowing for rapid adjustments to reaction parameters.
Raman spectroscopy has emerged as a powerful tool for the online monitoring of chlorosilane production and distillation processes. endress.comazom.comazom.com This technique offers several advantages over traditional methods like gas chromatography, including significantly faster analysis times, typically providing feedback within five minutes compared to the 20 to 60 minutes required for a GC analysis. azom.comazom.com The ability to use fiber optics allows for remote monitoring, separating the spectrometer from the harsh and corrosive process environment. endress.comazom.comazom.com
The spectra of different chlorosilanes, while similar, are distinct enough to allow for the measurement of individual components without the need for complex multivariate modeling. azom.com These compounds produce a very strong Raman signal, enabling rapid data acquisition within seconds. azom.com The technique demonstrates high sensitivity, with detection limits for key components as low as 100 ppm. endress.comazom.com Specific Raman bands are used to identify and quantify the chlorosilane species of interest. For instance, spectral regions below 800 cm⁻¹ and near 2250 cm⁻¹ contain strong, distinctive bands for various methylchlorosilanes. researchgate.netoptica.org The Si-H containing compounds are readily identified by a characteristic hydride band near 2200 cm⁻¹. azom.com
This rapid, in-situ monitoring capability allows for the detection of short-term process fluctuations and instabilities in distillation columns that slower methods like GC would miss. azom.comazom.com This real-time data is invaluable for optimizing reaction conditions to maximize the yield of desired products, such as dimethyldichlorosilane in the direct process. endress.comazom.com
A typical setup involves a spectrometer with a 532 nm Nd:YAG laser and a fiber-optic probe that can be inserted directly into the corrosive liquid streams. endress.comresearchgate.netoptica.org The ability to multiplex the Raman analyzer allows for the convenient monitoring of multiple streams within the process. endress.comazom.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for the quality control and structural elucidation of chlorosilanes and related compounds. slideshare.net It provides detailed information about molecular structure, dynamics, and the chemical environment of atomic nuclei. slideshare.net For silane (B1218182) chemistry, both ¹H and ²⁹Si NMR are of particular interest. analytik.news
In the realm of quality control, NMR spectroscopy is well-suited for determining the identity and purity of organic substances, including chlorosilanes. europeanpharmaceuticalreview.com It can be used to quantify single or multiple components in a mixture due to the equal response for any dissolved compound. europeanpharmaceuticalreview.com Benchtop NMR spectrometers are increasingly being considered for online reaction monitoring and quality control in silane production. analytik.news For instance, a procedure combining liquid chromatography and NMR spectroscopy has been developed for the quality control of poly(methylphenyl)siloxanes, allowing for the determination of residual monomers, molecular-weight distribution, and fractional composition. researchgate.net
Raman Spectroscopy for Process Control and Compositional Analysis
Chromatographic Separation and Analysis
Chromatography is a cornerstone for the separation and analysis of complex chlorosilane mixtures, providing essential data for process optimization and quality assessment.
Gas chromatography (GC) is a traditional and widely used method for the analysis of chlorosilane mixtures. endress.comazom.comazom.com It is instrumental in separating and quantifying the various components produced during processes like the direct synthesis of methylchlorosilanes. endress.comazom.com The purity of chlorosilanes, which are essential raw materials for products like silicon carbide fibers, directly impacts the quality of the final product, necessitating reliable analytical methods like GC. nih.gov
In a typical GC analysis of chlorosilanes, a packed column with a stationary phase like diethyl phthalate (B1215562) on a solid support is used. nih.gov The separation is achieved based on the different boiling points and interactions of the components with the stationary phase. For example, in the production of methylchlorosilanes, the products are all liquids with boiling points in the range of 26–71 °C (with the exception of the gaseous methyl chloride), making them suitable for GC separation. azom.com
However, the analysis of chlorosilane mixtures by GC can be challenging. When a mixture contains a large amount of hydrogen chloride, the large, tailing peak of HCl can obscure the peaks of monochlorosilane, dichlorosilane (B8785471), and trichlorosilane (B8805176), making quantitative analysis difficult. google.com To overcome this, specialized columns have been developed, such as those with a non-polar silicone oil on a fluorinated saturated hydrocarbon resin as the stationary phase, which helps to suppress the tailing of the hydrogen chloride peak. google.com
GC is also coupled with other detection methods, such as mass spectrometry (GC-MS) and inductively coupled plasma-mass spectrometry (GC-ICP-MS), for more detailed analysis. spectroscopyonline.com GC-MS can determine low-mass impurities like methane (B114726) and nitrogen, as well as heavier impurities such as disilane (B73854) and chlorosilanes. GC-ICP-MS is a powerful technique for measuring trace elemental contaminants in the high-purity gases and volatile liquids used in the semiconductor industry, including silanes and chlorosilanes. spectroscopyonline.com Due to the pyrophoric nature of some of these compounds and their tendency to decompose and form silica (B1680970), specialized sample introduction systems are often required. spectroscopyonline.com
While indispensable, GC has limitations for real-time process control due to its relatively long analysis time, which can range from 20 to 60 minutes. azom.comazom.comoptica.org This has led to the adoption of faster techniques like Raman spectroscopy for online monitoring, although GC remains crucial for detailed compositional analysis and for calibrating the response factors for these spectroscopic methods. endress.com
Advanced Spectroscopic Characterization for Mechanistic Studies
Advanced spectroscopic techniques are critical for delving into the fundamental aspects of chlorosilane chemistry, such as bonding characteristics and the nature of transient reaction intermediates.
Infrared (IR) spectroscopy is a fundamental tool for investigating the structure and bonding of chlorosilanes and for identifying transient species in reaction mechanisms. gelest.com The IR spectrum provides a "molecular fingerprint" by revealing the characteristic vibrational frequencies of different functional groups within a molecule. gelest.commt.com
IR spectroscopy is particularly useful for identifying key bonds in chlorosilane chemistry. For example, in the analysis of gases from a plasma chemical reactor, IR spectroscopy was used to identify new bands at 554, 823, and 2250 cm⁻¹, which correspond to trichlorosilane (SiHCl₃). mdpi.com This technique can also be used to monitor the disappearance of reactants and the formation of products and byproducts. mdpi.com In studies of silane hydrolysis, IR spectroscopy can track the formation of silanol (B1196071) (Si-OH) groups and their subsequent condensation to form siloxane (Si-O-Si) bonds. scielo.br
The study of reaction intermediates, which are often short-lived and present in low concentrations, is crucial for understanding reaction pathways. nottingham.ac.uk Time-resolved IR spectroscopy can provide structural information about these transient species. nottingham.ac.uk In matrix isolation studies, IR spectroscopy has been used to directly detect a 1:1 donor-acceptor complex between dichlorosilylene (B1217353) (SiCl₂) and hydrogen chloride (HCl), a species previously predicted by theoretical calculations to be an intermediate in chemical vapor deposition processes involving chlorosilanes. osti.gov Photolysis of this complex was observed to form trichlorosilane, confirming the silylene insertion mechanism. osti.gov
The positions of IR absorption bands are sensitive to the molecular environment. For instance, the analysis of organosilicon compounds relies on well-established spectra-structure correlations. gelest.com These correlations help in identifying functional groups like Si-O-C, Si-OH, and Si-O-Si. scielo.br However, spectral overlap can sometimes complicate analysis, as seen in the hydrolysis of 3-glycidoxypropyltrimethoxysilane (B1200068) where bands for Si-OH can overlap with those from water and methanol (B129727). scielo.br Despite these challenges, IR spectroscopy, often used in conjunction with other techniques like Raman and NMR, provides invaluable insights into the bonding and reactive intermediates central to chlorosilane research. thieme-connect.com
Surface-Sensitive Spectroscopies (e.g., Auger Electron Spectroscopy (AES), Low-Energy Electron Diffraction (LEED), Temperature-Programmed Desorption (TPD))
The study of chlorosilane chemistry on surfaces is fundamental to understanding and controlling processes like semiconductor manufacturing and chemical vapor deposition. Surface-sensitive spectroscopic techniques are indispensable tools in this field, providing detailed insights into the elemental composition, atomic structure, and binding energies of adsorbates on a substrate. Methodologies such as Auger Electron Spectroscopy (AES), Low-Energy Electron Diffraction (LEED), and Temperature-Programmed Desorption (TPD) have been collectively employed to build a comprehensive picture of chlorosilane interactions at the atomic level. researchgate.netacs.orgacs.org
Auger Electron Spectroscopy (AES)
Auger Electron Spectroscopy is a powerful analytical technique used to determine the elemental composition of the outermost atomic layers (typically ~3-10 nm depth) of a material. eag.com The process involves bombarding a surface with a primary electron beam, which excites atoms and causes them to emit "Auger electrons" with kinetic energies characteristic of each element. eag.com This provides a unique elemental fingerprint of the surface. eag.com
In chlorosilane research, AES is primarily used to verify the cleanliness of a substrate surface before an experiment and to determine the relative surface coverage of elements after adsorption. acs.orgprinceton.edu For instance, in studies of chlorine adsorption on silicon and copper-modified silicon surfaces, AES was utilized to calculate the relative coverage of chlorine by monitoring the intensity of the Cl, Si, and Cu Auger peaks. acs.org These measurements revealed that while chlorine adsorption on a clean Si(111) 7x7 surface follows a standard Langmuir mechanism, the presence of copper introduces a more complex, mobile precursor-mediated process. researchgate.netacs.orgacs.org AES is also instrumental in post-reaction analysis, such as confirming the absence of contaminants after temperature-programmed desorption experiments. princeton.edu
Low-Energy Electron Diffraction (LEED)
Low-Energy Electron Diffraction is the principal technique for determining the crystallographic structure of a material's surface. wikipedia.org It operates by directing a collimated beam of low-energy electrons (30–200 eV) at a single-crystal surface and observing the resulting diffraction pattern of elastically scattered electrons on a fluorescent screen. wikipedia.org The pattern's symmetry and the position of the diffraction spots provide direct information about the periodicity and arrangement of atoms on the surface. wikipedia.org
In the context of chlorosilane research, LEED is crucial for confirming the atomic structure of the substrate before and after interaction with the chemical species. princeton.edu Researchers have used LEED to verify that silicon samples exhibit a well-defined, reconstructed surface, such as the Si(111) 7x7 structure, prior to chlorine exposure and subsequent chlorosilane formation studies. acs.org The technique can also track changes in the surface structure induced by the adsorption of chlorosilanes or by annealing processes. researchgate.netavsconferences.org The appearance of new diffraction patterns can indicate the formation of ordered adsorbate layers or surface reconstructions. avsconferences.orggithub.io
Temperature-Programmed Desorption (TPD)
Temperature-Programmed Desorption is a kinetic method used to study the desorption of molecules from a surface. In a TPD experiment, a surface with adsorbed species is heated at a controlled, linear rate, and a mass spectrometer detects the molecules as they desorb into the gas phase. The resulting spectrum, a plot of desorption rate versus temperature, provides valuable information about the identity of the desorbed molecules, the strength of the surface-adsorbate bond, and the kinetic order of the desorption process.
TPD has been extensively applied to investigate the decomposition and reaction pathways of chlorosilanes on various surfaces. These studies have identified the primary desorption products and their characteristic desorption temperatures, shedding light on the underlying surface chemistry.
Key Research Findings from TPD Studies:
On Si(111) Surfaces: The adsorption of various chlorosilanes, such as dichlorosilane (SiH₂Cl₂) and silicon tetrachloride (SiCl₄), on a Si(111) 7x7 surface primarily yields dichlorosilylene (SiCl₂) as the main desorption product at approximately 950 K. researchgate.net When chlorine gas is used to dose the surface, SiCl₂ is also the main desorption product, appearing at around 923 K with second-order desorption kinetics. researchgate.netacs.org For hydrogen-containing chlorosilanes like SiH₂Cl₂, desorption of H₂ (at 810 K) and HCl (at 850 K) is also observed. researchgate.net
On Si(100) Surfaces: Following the adsorption of trichlorosilane (SiHCl₃) on a Si(100) 2x1 surface, TPD experiments detected the desorption of H₂ at 810 K, HCl at 850 K, and SiCl₂ at a higher temperature of 970 K. aip.org
Effect of Copper: The presence of copper on a silicon surface significantly alters the desorption behavior. On Cu/Si(111) surfaces exposed to chlorine, new low-temperature desorption peaks for both SiCl₂ and SiCl₄ appear at 473 K and 573 K. researchgate.netacs.orgacs.org This indicates that copper weakens the surface bonding, facilitating the formation and desorption of chlorosilane species at lower temperatures. researchgate.net Studies on Si/Cu(100) surfaces also show that the desorption products are dependent on the silicon coverage, with SiClₓ (x=2, 3) desorbing around 200 K at low Si coverage and SiCl₄ desorbing near 375 K at high Si coverage. acs.org
Kinetic Analysis: Isothermal and TPD studies have been used to determine the kinetics of desorption. For example, the desorption of SiCl₂ from a SiCl₄-dosed Si(111) 7x7 surface was found to follow second-order kinetics, with a desorption activation energy of 67 ± 5 kcal/mol. researchgate.net
The following table summarizes key findings from TPD experiments in chlorosilane research.
Future Research Directions and Unexplored Avenues
Development of Next-Generation Catalytic Systems for Chlorosilanes
The efficiency and selectivity of reactions involving chlorosilanes are heavily dependent on the catalytic systems employed. Future research is focused on developing novel catalysts that can overcome the limitations of current systems, leading to more efficient and controlled chemical transformations.
A significant area of research is the development of catalysts for the direct synthesis of methylchlorosilanes, the primary precursors for silicone polymers. acs.org While copper-based catalysts have been the industry standard, research into their structure and the role of promoters aims to enhance reaction rates and product selectivity. acs.org Scientists are exploring the use of catalysts with more developed pore structures and higher specific surface areas to improve the interaction between the gaseous reactants and the solid catalyst, potentially leading to higher silicon conversion and selectivity towards the desired dimethyldichlorosilane. acs.org
Another critical area is the hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across a double or triple bond. rsc.org While platinum catalysts are widely used, their high cost and potential for side reactions are driving the search for alternatives. rsc.orgnih.gov Research is now turning towards earth-abundant transition metals like iron, cobalt, and nickel as potential catalysts for hydrosilylation. nih.govnih.gov The development of well-defined, molecular precursors and heterogeneous catalysts based on these metals is a key focus. nih.gov Furthermore, the use of bifunctional catalysts, which can initiate two parallel reactions, is being explored to improve the efficiency of processes like trichlorosilane (B8805176) disproportionation and silicon tetrachloride hydrogenation. nih.gov
The redistribution reaction of hydrosilanes and chlorosilanes to produce hydrochlorosilanes is another area ripe for catalytic innovation. rsc.org Borohydrides have been shown to efficiently catalyze this reaction in various solvents, offering a facile and efficient route to these valuable compounds. rsc.org Future work will likely focus on understanding the reaction mechanism and expanding the scope of substrates for this catalytic system. rsc.org
Precision Synthesis of Highly Complex Organosilicon Molecules
The ability to precisely control the structure and functionality of organosilicon molecules is crucial for creating advanced materials with tailored properties. Chlorosilanes serve as fundamental building blocks in the synthesis of these complex architectures. entegris.com
One of the key challenges is the controlled polymerization of cyclosiloxanes to produce polysiloxanes with well-defined molecular weights and narrow polydispersity. rsc.orgresearchgate.net Organocatalytic controlled/living ring-opening polymerization (ROP) has emerged as a promising technique. rsc.orgresearchgate.net This method allows for the synthesis of a variety of polysiloxanes, including statistical and triblock copolymers. rsc.orgnih.gov A significant advantage is the ability to introduce various terminal functionalities by end-capping the propagating polysiloxanes with functional chlorosilanes. rsc.orgnih.gov Future research will likely focus on developing new and more efficient organocatalysts and expanding the range of functional chlorosilanes that can be used for end-capping.
The synthesis of dendrimers and other highly branched macromolecules is another exciting frontier. rsc.org Carbosilane dendrimers, synthesized through a divergent approach involving alternating hydrosilylations with chlorosilanes and reactions with Grignard reagents, offer a high degree of control over their size, shape, and surface functionality. rsc.orgarkat-usa.org These well-defined architectures have potential applications as catalyst supports and in the creation of star-shaped polymers. arkat-usa.orgresearchgate.net Research is also exploring the use of silsesquioxane cores for the synthesis of new dendrimer structures. rsc.org
Furthermore, the reductive activation of readily available chlorosilanes is opening up new avenues for the synthesis of linear and cyclic oligosilanes. researchgate.net This approach allows for the efficient and selective generation of silyl (B83357) anion intermediates, which can then be used in heterocoupling reactions to create novel oligosilanes. researchgate.net The ability to synthesize optically active disilanes with high stereospecificity has also been demonstrated, paving the way for the creation of chiral silicon-based materials. acs.org
Integration of Chlorosilane Chemistry with Advanced Manufacturing Techniques
The unique reactivity of chlorosilanes makes them ideal candidates for integration with advanced manufacturing techniques like 3D printing (additive manufacturing) and flow chemistry. This convergence promises to revolutionize the fabrication of complex ceramic and polymeric structures.
In the realm of additive manufacturing, chlorosilanes are key molecular precursors for producing silicon-based preceramic polymers (PCPs). aip.orgaip.org These polymers can be shaped using various 3D printing methods and then pyrolyzed to form complex ceramic components. aip.orgmdpi.com The ability to tailor the chemical composition of the PCPs by using different chlorosilane precursors allows for the creation of ceramics with specific properties, such as high-temperature stability and corrosion resistance. aip.org Future research will focus on developing new PCPs with improved processability and on optimizing the 3D printing parameters to achieve higher resolution and more complex geometries. Patents have been filed for 3D printing methods that utilize photocurable silicone compositions derived from the co-hydrolysis of acryloyloxyalkyl-chlorosilanes and other chlorosilanes. google.com
Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, better process control, and enhanced safety. The anionic polymerization of styrenes using a microflow system has demonstrated a high level of control over molecular weight distribution. acs.org This technique has also been successfully applied to the end-functionalization of polymers using chlorosilanes and for block copolymerization. acs.org The application of flow chemistry to other chlorosilane-based reactions could lead to more efficient and scalable production processes for a wide range of organosilicon materials.
Addressing Sustainability Challenges in Chlorosilane-Based Industries
The production and use of chlorosilanes present several environmental challenges, including high energy consumption, the generation of hazardous byproducts, and the creation of silicone waste. dakenchem.comconsegicbusinessintelligence.com Future research is increasingly focused on developing more sustainable practices for the chlorosilane industry.
A primary goal is to develop "greener" production methods that reduce the environmental footprint. archivemarketresearch.com This includes investing in technologies that improve energy efficiency and minimize waste generation. dakenchem.comarchivemarketresearch.com One promising approach is the development of direct synthesis methods that avoid the use of chlorine altogether, such as the reaction of silicon with alcohols to produce alkoxysilanes. mdpi.com
Recycling is another critical aspect of sustainability. Significant efforts are underway to develop efficient methods for recycling silicone waste. bioengineer.org A novel chemical recycling approach uses a gallium-catalyzed depolymerization with boron trichloride (B1173362) to break down silicone polymers into their constituent (methyl)chlorosilanes. bioengineer.orgacs.org These regenerated chlorosilanes can then be purified and reused to produce new silicones, creating a closed-loop system that reduces the demand for virgin materials and lowers greenhouse gas emissions. bioengineer.orgacs.org Research is also focused on recycling waste streams from polysilicon production, such as dichlorosilane (B8785471), by converting it back into the valuable precursor trichlorosilane. renewableenergyworld.com
Furthermore, companies are actively working to optimize their production processes to minimize byproducts and reduce disposal costs. wacker.com For example, an improved process for siloxane production allows for a high percentage of organosilicon byproducts from the hydrolysis of chlorosilanes to be returned to the integrated production system. wacker.com These initiatives, driven by a commitment to sustainability, are not only environmentally beneficial but also economically advantageous. wacker.com
Q & A
Q. How can lifecycle assessments (LCA) be structured to evaluate the environmental impact of Silane, chloro- byproducts?
- Methodological Answer : Use SimaPro or OpenLCA software to model emissions from synthesis to disposal. Incorporate toxicity weighting methods (e.g., USEtox) for chlorinated byproducts. Partner with industrial collaborators to validate waste stream data and identify closed-loop recycling opportunities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
